2-(Pyridin-2-yl)-4,5-dihydrooxazole
Overview
Description
Synthesis Analysis
An efficient method for synthesizing “2-(Pyridin-2-yl)-4,5-dihydrooxazole” ligands has been developed, showcasing the need for dependable and scalable synthetic routes. The process involves a three-step route from readily available picolinic acid, demonstrating the compound's amenable synthesis for multi-gram scale production, with a notable overall yield of 64% (Shimizu, Holder, & Stoltz, 2013). This synthesis route is pivotal for exploring the compound's broad range of chemical and physical properties.
Molecular Structure Analysis
The molecular geometry, vibrational frequencies, and chemical shift values of the compound were extensively characterized using techniques such as IR-NMR spectroscopy and single-crystal X-ray diffraction. Advanced computational methods like Hartree-Fock (HF) and density functional theory (DFT) with 6-31G(d) basis set were employed for theoretical characterization, revealing the compound's molecular energy profile and conformal flexibility (Cansiz et al., 2012).
Chemical Reactions and Properties
“this compound” undergoes various chemical reactions, leading to the formation of novel compounds. For instance, its reaction with α,β-unsaturated acyl chloride through a domino sequence results in pyrrolo[3,4-b]pyridin-5-ones, highlighting its reactivity and potential in synthesizing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).
Physical Properties Analysis
The physical properties of “this compound” derivatives are characterized by their crystal structures and supramolecular interactions. Studies have shown diverse architectures from mononuclear molecules to multi-dimensional polymers, facilitated by the versatile coordination abilities of the ligand. Such variability in structural forms influences the compound's physical properties, including solubility and melting points (Du et al., 2016).
Chemical Properties Analysis
The chemical properties of “this compound” and its derivatives are marked by their reactivity towards various chemical reagents and conditions. The compound's involvement in forming coordination complexes with metals such as copper(II) showcases its potential as a ligand in metal-organic frameworks (MOFs) and its role in facilitating electron transfer and catalytic processes (Koningsbruggen, Goubitz, Haasnoot, & Reedijk, 1998).
Scientific Research Applications
Synthesis of Spirotetrahydrooxino and Spirotetrahydrofuro Pyridines : Research by Gómez-García et al. (2016) explored the one-pot synthesis of spirotetrahydrooxino[3,4-c]pyridines and spirotetrahydrofuro[3,2-b]pyridin-2-ones. This involved lactonization from activated pyridyldihydrooxazoles, showcasing the potential of 2-(Pyridin-2-yl)-4,5-dihydrooxazole in organic synthesis (Gómez-García et al., 2016).
Synthesis of (S)-t-BuPyOx Ligand : Shimizu et al. (2013) developed an efficient method for synthesizing the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand. This research highlighted an efficient and scalable route, emphasizing the importance of this compound in ligand synthesis (Shimizu et al., 2013).
Gold(III) Adducts with Chiral Pyridinyl-Oxazolines : Cinellu et al. (2009) synthesized and characterized novel gold(III) pyridinyl-oxazoline cationic complexes. This study provided insights into the reactivity of the coordinated ligands and their structural characterizations, demonstrating the versatility of this compound in metal complex formation (Cinellu et al., 2009).
Electrochemical Reduction of CO2 : A study by Nganga et al. (2017) investigated rhenium tricarbonyl complexes with ligands containing this compound for CO2 reduction. The research showed the potential of these complexes in the electrocatalytic reduction of CO2, indicating an environmental application of the compound (Nganga et al., 2017).
Anticancer Properties of Gold(III) Complexes : Maiore et al. (2012) evaluated gold(III) derivatives of 2-substituted pyridines, including 2-pyridinyl-oxazolines, for their biological and pharmacological behavior, especially as experimental anticancer agents. The study revealed their potential in overcoming cisplatin resistance in cancer treatment (Maiore et al., 2012).
Novel Oxazole-based Emitters for OLEDs : Xing et al. (2017) synthesized novel oxazole derivatives for use in high-efficiency fluorescent OLEDs (Organic Light Emitting Diodes). This highlighted the application of this compound in advanced material science and technology (Xing et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary target of 2-(Pyridin-2-yl)-4,5-dihydrooxazole is collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the formation of collagen, a key component of the extracellular matrix in various tissues. Inhibition of this enzyme can lead to a decrease in collagen production, which is beneficial in conditions where excessive collagen deposition occurs, such as fibrosis .
Mode of Action
The compound interacts with its target, collagen prolyl-4-hydroxylase, and inhibits its activity . This inhibition results in a decrease in the hydroxylation of proline residues in collagen, a necessary step for the formation of stable collagen triple helices. As a result, the production of collagen is reduced .
Biochemical Pathways
The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl-4-hydroxylase, it disrupts the formation of hydroxyproline, a key component of collagen . This leads to a decrease in the production of collagen, affecting the extracellular matrix composition and potentially alleviating conditions characterized by excessive collagen deposition .
Result of Action
The compound’s action results in a significant reduction in collagen expression and the content of hydroxyproline in cell culture medium in vitro . This indicates that the compound effectively inhibits collagen synthesis, which could potentially be beneficial in the treatment of fibrotic diseases .
properties
IUPAC Name |
2-pyridin-2-yl-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSQTQRZHMQHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301313041 | |
Record name | 2-(2-Oxazolinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119165-69-4 | |
Record name | 2-(2-Oxazolinyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119165-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Oxazolinyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301313041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 2-(pyridin-2-yl)-4,5-dihydrooxazole lend itself to forming metal complexes? What are the potential applications of these complexes?
A1: this compound contains both a pyridine ring and an oxazoline ring. These rings contain nitrogen and oxygen atoms with lone pairs of electrons, allowing the molecule to act as a bidentate ligand, coordinating to metal centers through these atoms. This characteristic makes PyOx and its derivatives versatile ligands in coordination chemistry.
Q2: What is the influence of different substituents on the PyOx ring on the catalytic activity of its metal complexes?
A: Research indicates that the substituents on the PyOx ring can significantly impact the catalytic activity of its metal complexes. For example, studies on rhenium tricarbonyl complexes coordinated by PyOx derivatives with varying substituents at the 5-position (methyl, phenyl) revealed a correlation between the substituent and the complex's efficiency in catalyzing CO2 reduction. [] Specifically, complexes with methyl (2) and phenyl (3) substituents exhibited higher catalytic activity compared to the unsubstituted complex (1). This difference in activity highlights the potential for tuning the catalytic properties of these complexes by modifying the PyOx ligand structure. []
Q3: Can you explain the role of computational chemistry in understanding the catalytic mechanism of PyOx-metal complexes in CO2 reduction?
A: Computational chemistry, particularly Density Functional Theory (DFT) calculations, plays a crucial role in elucidating the mechanism of CO2 reduction catalyzed by PyOx-metal complexes. For instance, DFT studies on a rhenium tricarbonyl complex coordinated by this compound (1) revealed that the rate-determining step in the catalytic cycle for CO2 reduction is the cleavage of the C-O bond. [] The calculated activation energy barrier (ΔG⧧) for this step was found to be 27.2 kcal mol-1. This insight into the rate-determining step helps researchers understand the factors influencing catalytic efficiency and design improved catalysts for CO2 reduction. []
A: Synthesizing PyOx derivatives, particularly enantiomerically pure ones, can be challenging due to multiple reaction steps and purification difficulties. For instance, the synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, a valuable chiral ligand, often suffered from inconsistent yields and tedious purifications using existing methods. [] To address this, researchers developed a more efficient and scalable three-step synthesis route starting from readily available picolinic acid. This improved method provides the target ligand in a 64% overall yield, significantly improving upon previous methods. []
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